N-(2H3)methyl(tert-butoxy)carbohydrazide
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Overview
Description
N-(2H3)methyl(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O4. . This compound is characterized by its white to yellow solid form and is used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of N-(2H3)methyl(tert-butoxy)carbohydrazide involves the reaction of tert-butyl carbazate with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
N-(2H3)methyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and oxidized derivatives of the original compound.
Scientific Research Applications
N-(2H3)methyl(tert-butoxy)carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and as a protecting group for amines.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-(2H3)methyl(tert-butoxy)carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction can lead to changes in cellular processes and metabolic functions .
Comparison with Similar Compounds
N-(2H3)methyl(tert-butoxy)carbohydrazide can be compared with other similar compounds such as:
N-methylcarbohydrazide: This compound lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain chemical reactions.
N-tert-butoxycarbonylhydrazine: This compound has a similar structure but lacks the methyl group, resulting in different reactivity and applications.
Di-tert-butyl dicarbonate: This compound is used as a protecting group for amines, similar to this compound, but has different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of tert-butoxy and methyl groups, which provide specific steric and electronic effects that influence its reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-amino-N-(trideuteriomethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3/i4D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQNZFRFVYNDS-GKOSEXJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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